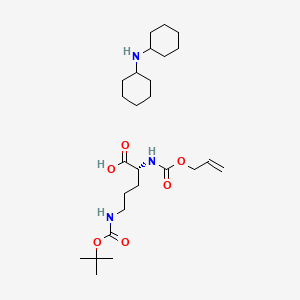

Mitoguazone dihydrochloride monohydrate

Description

Historical Context of Polyamine Metabolism Inhibition Research

The scientific journey into polyamine metabolism inhibition is built upon centuries of foundational discoveries. The story begins in 1678 when Antonie van Leeuwenhoek first observed crystalline substances in human semen. nih.govresearchgate.net It took nearly 250 years for the structure of these crystals, named spermine (B22157), to be fully elucidated by Rosenheim in 1924. researchgate.net Following this, researchers isolated other key polyamines, the triamine spermidine (B129725) and the diamine putrescine, from both prokaryotic and eukaryotic systems. nih.govresearchgate.net

A significant leap forward occurred with the understanding that polyamines could promote the growth of certain bacteria, hinting at their fundamental role in cell proliferation. nih.govresearchgate.net This led to metabolic studies that identified ornithine decarboxylase as a key enzyme in the polyamine biosynthesis pathway. nih.gov The discovery that polyamine levels were elevated in the urine of cancer patients further intensified research, suggesting a link between polyamine metabolism and oncology. nih.govresearchgate.net

This burgeoning field saw the development of the first generation of polyamine biosynthesis inhibitors. Compounds like α-difluoromethylornithine (DFMO), a potent inhibitor of ornithine decarboxylase, and Mitoguazone (B1683906) (MGBG), an inhibitor of S-adenosylmethionine decarboxylase, showed early promise as potential anticancer agents. nih.gov Initial clinical trials with Mitoguazone commenced in the mid-1960s but were halted due to significant side effects. nih.gov However, a decade later, renewed interest emerged, spurred by new experimental data on its mechanism of action and the development of pharmacokinetically guided dose schedules, leading to new clinical studies. nih.gov

Table 1: Key Milestones in Polyamine Research History

| Year/Period | Discovery/Event | Significance | Reference(s) |

|---|---|---|---|

| 1678 | Antonie van Leeuwenhoek observes crystals in human semen. | First observation of what would later be identified as spermine. | nih.govresearchgate.net |

| 1924 | Rosenheim elucidates the structure of spermine. | Structural understanding of a key polyamine. | researchgate.net |

| Mid-20th Century | Isolation of spermidine and putrescine. | Identification of other crucial polyamines in biological systems. | nih.govresearchgate.net |

| Mid-20th Century | Discovery of ornithine decarboxylase. | Identification of a rate-limiting enzyme in polyamine synthesis. | nih.gov |

| 1960s | Initial clinical trials of Mitoguazone (MGBG). | Early exploration of polyamine inhibition for cancer therapy, later halted. | nih.gov |

| 1970s | Renewed clinical interest in Mitoguazone. | Further studies initiated based on new mechanistic insights. | nih.gov |

Contemporary Significance of Mitoguazone Dihydrochloride (B599025) Monohydrate as a Research Compound

In modern biomedical research, Mitoguazone remains a valuable tool, primarily due to its specific mechanism of action. As a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC), it effectively disrupts the synthesis of the polyamines spermidine and spermine, which are essential for DNA synthesis and cell proliferation. medchemexpress.comcancer.gov This inhibitory action makes Mitoguazone a cornerstone compound for studying the physiological roles of polyamines and the consequences of their depletion.

The compound's significance is most pronounced in oncology research. Studies have demonstrated its activity against a range of cancers. For instance, early clinical trials showed that Mitoguazone has single-agent activity against acute leukemia and malignant lymphomas. nih.gov Subsequent Phase II trials confirmed significant antineoplastic activity in heavily pretreated lymphoma patients and more modest activity in non-small-cell lung cancer, esophageal cancer, and head and neck carcinoma. nih.gov Research has also explored its effects on hormone-resistant prostate cancer, where it induced partial remissions in soft-tissue lesions. nih.gov

Beyond its direct antineoplastic effects, Mitoguazone is a key research agent for investigating fundamental cellular processes. It is known to induce apoptosis (programmed cell death) in various human cancer cell lines in a time- and concentration-dependent manner. medchemexpress.com A crucial finding is that this induction of apoptosis can occur through a p53-independent mechanism, making it a subject of interest for cancers with mutated p53 genes. medchemexpress.comnih.gov Furthermore, research has noted its ability to inhibit HIV DNA integration in monocytes and macrophages, suggesting applications outside of cancer research. medchemexpress.com

Table 2: Research Applications of Mitoguazone in Different Cancer Models

| Cancer Type | Cell Lines / Model | Key Research Finding | Reference(s) |

|---|---|---|---|

| Lymphoma | Raji, Ramos, Daudi (Burkitt's lymphoma) | Induces apoptosis; demonstrates antineoplastic activity. | medchemexpress.comnih.govnih.gov |

| Prostate Cancer | MPC 3, Hormone-resistant advanced adenocarcinoma | Induces apoptosis; causes partial remission of soft-tissue disease. | medchemexpress.comnih.govnih.gov |

| Breast Cancer | MCF7 (wild-type p53), VM4K (mutated p53) | Triggers p53-independent programmed cell death. | nih.gov |

| Leukemia | P388 leukemia model in mice | Demonstrates single-agent activity. | medchemexpress.comnih.gov |

| Lung Cancer | Non-small-cell lung cancer patients | Shows modest therapeutic activity. | nih.gov |

| Head and Neck Cancer | Patients in Phase II trials | Demonstrates modest therapeutic activity. | nih.gov |

Scope and Research Imperatives for Mitoguazone Dihydrochloride Monohydrate

The existing body of research on Mitoguazone lays the groundwork for several future research imperatives. While early clinical use was hampered by toxicity, its proven activity against various cancers warrants continued investigation, particularly in combination with other therapeutic agents. nih.govnih.gov The potential for synergistic effects when combined with other inhibitors of the polyamine pathway is a promising avenue that requires further exploration in clinical trials. nih.gov

A significant area of future research involves the development of new analogues of Mitoguazone. The goal is to synthesize compounds that are more potent as SAMDC inhibitors but exhibit less off-target effects and lower toxicity. nih.gov Research has already produced conformationally constrained analogues that are up to 100 times more potent as inhibitors of SAMDC and have shown antiproliferative effects against bladder carcinoma cells. nih.gov These novel compounds could represent the next generation of polyamine metabolism inhibitors.

Furthermore, the scope of Mitoguazone research could be expanded beyond oncology. Its inhibitory effects on parasitic enzymes, although sometimes lower than on mammalian counterparts, suggest a potential for developing treatments for protozoal infections. nih.govnih.gov The compound's reported activity against HIV integration also opens up avenues for antiviral research. medchemexpress.com A deeper understanding of Mitoguazone's effects on mitochondrial respiration and other cellular processes will be crucial for fully harnessing its therapeutic and research potential. medchemexpress.com Future studies should focus on elucidating the precise molecular interactions and downstream signaling pathways affected by Mitoguazone to identify new applications and improve its efficacy in established ones.

Structure

2D Structure

Properties

CAS No. |

24968-67-0 |

|---|---|

Molecular Formula |

C5H16Cl2N8O |

Molecular Weight |

275.14 g/mol |

IUPAC Name |

2-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine;hydrate;dihydrochloride |

InChI |

InChI=1S/C5H12N8.2ClH.H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;1H2 |

InChI Key |

ZZRLHFZFFIHTLN-UHFFFAOYSA-N |

SMILES |

CC(=NN=C(N)N)C=NN=C(N)N.O.Cl.Cl |

Canonical SMILES |

CC(=NN=C(N)N)C=NN=C(N)N.O.Cl.Cl |

Synonyms |

24968-67-0; Methyl gag dihydrochloride monohydrate; Mitoguazone dihydrochloride monohydrate; 332360-02-8; Methylglyoxal bis(guanylhydrazone) dihydrochloride monohydrate; METHYLGAGDIHYDROCHLORIDE |

Origin of Product |

United States |

Molecular Mechanisms of Action of Mitoguazone Dihydrochloride Monohydrate

Competitive Inhibition of S-Adenosyl-L-Methionine Decarboxylase (SAMDC)

The principal and most extensively studied mechanism of Mitoguazone (B1683906) is its potent inhibition of S-adenosyl-L-methionine decarboxylase (SAMDC), a crucial enzyme in the biosynthesis of polyamines. ambeed.cnresearchgate.netnih.gov Mitoguazone acts as a competitive inhibitor of SAMDC (EC 4.1.1.50), an enzyme responsible for catalyzing a key step in the polyamine biosynthetic pathway. ambeed.cnnih.govnih.gov The inhibitory effect is strong, with research indicating that Mitoguazone is a more potent inhibitor of SAMDC than other related compounds, such as its diethylglyoxal analogue. nih.govnih.gov By competitively binding to the enzyme, Mitoguazone prevents the decarboxylation of S-adenosylmethionine, a necessary step for the subsequent synthesis of higher-order polyamines. ambeed.cnnih.gov This inhibition is not always entirely specific, but it is a primary contributor to the compound's biological activity. researchgate.netnih.gov

Interference with Polyamine Biosynthesis Pathways

As a direct consequence of SAMDC inhibition, Mitoguazone significantly disrupts the polyamine biosynthetic pathway. nih.gov Polyamines, such as spermidine (B129725) and spermine (B22157), are essential for various cellular processes, including DNA stabilization, DNA synthesis, and cell proliferation. nih.govambeed.cn The inhibition of SAMDC by Mitoguazone leads to a dramatic shift in intracellular polyamine concentrations.

Research in L1210 leukemia cells demonstrated that exposure to a Mitoguazone analog resulted in:

A marked decrease in the cellular concentrations of spermidine and spermine. nih.gov

A significant accumulation and greatly increased concentration of putrescine, the precursor diamine. nih.gov

This disruption of the delicate balance of polyamines is central to Mitoguazone's antiproliferative effects. nih.govnih.gov Interestingly, the interaction is bidirectional; high intracellular levels of spermidine and spermine can effectively block the cellular uptake of Mitoguazone, suggesting a shared transport system. nih.govnih.gov

Table 1: Effect of SAMDC Inhibition by Mitoguazone Analog on Cellular Polyamine Levels in L1210 Leukemia Cells

| Polyamine | Effect on Cellular Concentration | Reference |

| Putrescine | Greatly Increased | nih.gov |

| Spermidine | Markedly Decreased | nih.gov |

| Spermine | Markedly Decreased | nih.gov |

Uncoupling of Oxidative Phosphorylation

Beyond its effects on polyamine metabolism, Mitoguazone also impacts cellular energy production through direct action on mitochondria. nih.gov It has been shown to cause the uncoupling of oxidative phosphorylation. nih.gov This process disrupts the critical link between the electron transport chain, which generates a proton gradient (the mitochondrial membrane potential), and ATP synthase, the enzyme that uses this gradient to produce ATP. nih.govyoutube.com A decrease or depolarization of the mitochondrial membrane potential is a key indicator of this uncoupling and leads to a depletion of cellular energy, which can ultimately trigger cell death. youtube.com

Inhibition of Protein Synthesis and Mitochondrial Respiration

Mitoguazone exerts inhibitory effects on both general protein synthesis and specific mitochondrial functions.

Protein Synthesis: As a structural analog of polyamines, Mitoguazone can interfere with cellular processes that depend on these molecules. Studies in cell-free systems have shown that Mitoguazone eliminates the stimulatory effect of spermidine on the synthesis of proteins like globin. nih.gov It is suggested that this occurs because Mitoguazone disturbs the binding of polyamines to ribosomal RNA, a necessary interaction for efficient protein synthesis. nih.gov

Mitochondrial Respiration: Mitochondria are primary targets for Mitoguazone. nih.gov Evidence for its antimitochondrial activity includes the selective inhibition of growth in cells that rely on non-fermentable energy sources, which depend on mitochondrial respiration. nih.gov Furthermore, Mitoguazone has been observed to inhibit mitochondrial protein synthesis more than cytosolic protein synthesis, underscoring its specific impact on this organelle. nih.gov The inhibition of mitochondrial respiration hinders the cell's primary mechanism for efficient energy production. researchgate.net

Modulation of HIV DNA Integration Mechanisms in Monocytes and Macrophages

Recent research has identified a novel mechanism of action for Mitoguazone in the context of Human Immunodeficiency Virus (HIV) infection, particularly within monocytes and macrophages. researchgate.netnih.govnih.gov These cells are known viral reservoirs that are often resistant to standard antiretroviral therapies. nih.govnih.govfrontiersin.org

Mitoguazone has been demonstrated to decrease HIV expression in these cells. researchgate.netnih.gov Viral life cycle mapping studies have revealed that the compound's primary effect is the inhibition of HIV DNA integration into the host cell's genome. nih.govnih.gov

Key findings include:

Mitoguazone treatment does not reduce the total amount of intracellular HIV DNA, indicating that it does not block viral entry or reverse transcription. nih.gov

It significantly reduces the amount of integrated proviral DNA in a dose-dependent manner in both monocytes and macrophages. nih.gov

The precise molecular mechanism for this integration inhibition is still under investigation, but several possibilities have been proposed. It may be an indirect effect resulting from the depletion of intracellular polyamines which alters chromatin structure, or it could involve a more direct interaction between Mitoguazone and DNA, or even direct inhibition of the HIV integrase enzyme. nih.gov

Table 2: Effect of Mitoguazone on the HIV Life Cycle in Macrophages

| HIV Life Cycle Stage | Effect of Mitoguazone | Reference |

| Viral Entry / Reverse Transcription | No significant interference observed (Total HIV DNA not decreased) | nih.gov |

| Proviral DNA Integration | Significantly inhibited | nih.govnih.gov |

| Viral Expression (p24 antigen) | Decreased | nih.govnih.gov |

Cellular Responses to Mitoguazone Dihydrochloride Monohydrate

Induction of Apoptosis and Associated Signaling Pathways

Mitoguazone (B1683906) is a potent inducer of apoptosis in various human cancer cell lines, operating in a concentration- and time-dependent manner. nih.gov Its ability to trigger this programmed cell death cascade is linked to its unique interference with the polyamine biosynthetic pathway and its impact on mitochondrial functions. nih.gov The signaling pathways activated by mitoguazone leading to apoptosis are complex and can be independent of the p53 tumor suppressor gene, a critical regulator of cell death.

Characterization of p53-Independent Apoptosis

A key feature of mitoguazone's apoptotic action is its ability to function independently of the p53 tumor suppressor protein. nih.gov The p53 pathway is a major route through which cells undergo apoptosis in response to stress, such as DNA damage. researchgate.net However, many cancer cells have mutated or non-functional p53, making them resistant to conventional therapies that rely on this pathway.

Research has demonstrated that mitoguazone can effectively trigger apoptosis in human breast cancer cell lines regardless of their p53 status. nih.gov Studies comparing the MCF7 cell line, which has wild-type p53, with the VM4K cell line, which has a mutated p53, confirmed that mitoguazone induces programmed cell death in both. nih.gov This finding is significant as it suggests a potential therapeutic avenue for cancers that have lost p53 function. The underlying mechanism involves the activation of the intrinsic mitochondrial pathway, leading to the release of apoptogenic factors and subsequent activation of caspases, the executioner proteins of apoptosis, without the need for p53 to initiate the process. nih.govmdpi.com

Role of Polyamine Depletion in Apoptosis Induction

Mitoguazone's primary mechanism of action involves its interference with the polyamine biosynthetic pathway. nih.gov Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential for cell survival, proliferation, and the stabilization of DNA structure. nih.govnih.gov Mitoguazone inhibits S-adenosylmethionine decarboxylase, a key enzyme in this pathway. nih.govnih.gov

A decrease in intracellular polyamine levels is strongly associated with the induction of apoptosis. nih.gov The depletion of these critical molecules triggers a mitochondria-mediated apoptotic pathway. nih.gov This process is characterized by the disruption of the mitochondrial membrane potential, activation of caspase-3, and subsequent apoptotic nuclear changes like chromatin condensation and DNA fragmentation. nih.gov The addition of exogenous polyamines has been shown to reverse these apoptotic features, confirming the central role of polyamine depletion in this process. nih.gov Studies in Burkitt's lymphoma and prostate carcinoma cell lines have substantiated the ability of mitoguazone to induce apoptosis by inhibiting the polyamine pathway. nih.gov

| Cell Line Type | p53 Status | Apoptosis Induction by Mitoguazone | Reference |

| Human Breast Cancer (MCF7) | Wild-Type | Yes | nih.gov |

| Human Breast Cancer (VM4K) | Mutated | Yes | nih.gov |

| Burkitt's Lymphoma (Raji, Ramos, Daudi) | Not specified | Yes | nih.gov |

| Prostate Carcinoma (MPC 3) | Not specified | Yes | nih.gov |

Inhibition of Cellular Proliferation

Concurrent with its apoptotic effects, mitoguazone is a potent inhibitor of cellular proliferation. This anti-proliferative capacity is intrinsically linked to its mechanism of interfering with polyamine biosynthesis, as these molecules are indispensable for cell growth and division. nih.gov By disrupting the synthesis of polyamines, mitoguazone effectively creates a state of cellular stress that halts the proliferative machinery. nih.gov

The inhibition of proliferation is a direct consequence of the cellular events triggered by the drug, including the induction of cell cycle arrest, which prevents cells from replicating their DNA and dividing. nih.govnih.gov This effect has been observed across a range of human cancer cell lines, highlighting its broad applicability. nih.gov The antiproliferative action is not isolated to cancer cells; for instance, mitomycin C, another compound that inhibits proliferation, has been shown to reduce the viability of primary fibroblasts from human airway granulation tissue in a dose-dependent manner. nih.gov While a different compound, this illustrates the fundamental biological principle that interfering with core proliferative pathways leads to a reduction in cell division.

Cell Cycle Perturbations Induced by Mitoguazone Dihydrochloride (B599025) Monohydrate

Mitoguazone disrupts the normal progression of the cell cycle, a tightly regulated process that governs cell division. Cellular stress, such as that induced by mitoguazone's interference with polyamine metabolism, often leads to the activation of cell cycle checkpoints. nih.gov These checkpoints serve as quality control steps, halting the cycle to allow for repair or, if the damage is too severe, initiating apoptosis. Mitoguazone's effects are particularly notable in the G1 phase of the cell cycle.

Analysis of G1 Phase Arrest

Research indicates that mitoguazone can induce an arrest in the G1 phase of the cell cycle. The G1 phase is a critical period of cell growth and preparation for DNA synthesis (S phase). An arrest at this stage prevents damaged or unprepared cells from replicating their genome. nih.gov This G1 arrest is a common response to various anti-proliferative agents. nih.gov For example, other natural compounds have been shown to induce G1 arrest by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward. nih.gov The stress induced by polyamine depletion likely activates signaling pathways that converge on these cell cycle regulators, enforcing a temporary or permanent withdrawal from the cell cycle at the G1 checkpoint. nih.gov

Blockade of G/S Transition in Tumor Cell Lines

The G1 arrest induced by mitoguazone effectively creates a blockade at the G1/S transition, the critical commitment point for a cell to enter the DNA synthesis phase. nih.gov This transition is tightly controlled by a complex network of proteins, including the retinoblastoma (RB) tumor suppressor and E2F transcription factors. exlibrisgroup.com In many cancer cells, this regulatory circuit is defective, leading to uncontrolled proliferation. nih.gov

| Cell Cycle Phase | Effect of Mitoguazone | Key Regulatory Proteins Involved (General) | Reference |

| G1 Phase | Arrest | Cyclins, Cyclin-Dependent Kinases (CDKs) | nih.govnih.gov |

| G1/S Transition | Blockade | Retinoblastoma (RB) protein, E2F transcription factors | nih.govexlibrisgroup.com |

Antimitochondrial Effects and Cellular Energetics

Mitoguazone's detrimental effects on mitochondria are comprehensive, leading to significant disruptions in cellular energetics. The compound has been observed to selectively interfere with fundamental mitochondrial processes, including the replication of its genetic material and the synthesis of essential proteins.

Detailed research findings have demonstrated that Mitoguazone selectively inhibits the synthesis of mitochondrial DNA (mtDNA). nih.govnih.gov In a study involving L1210 leukemia cells, treatment with Mitoguazone at concentrations of 1 to 10 micromolar (µM) for 5 hours resulted in a marked inhibition of mtDNA synthesis. nih.gov This selective action is critical, as nuclear DNA synthesis was not similarly affected until later time points. nih.gov The inhibition of mtDNA replication directly correlates with observable ultrastructural damage to the mitochondria, suggesting a cause-and-effect relationship. nih.gov

The compound's impact extends to the machinery responsible for producing proteins within the mitochondria. Studies in yeast cells have revealed that Mitoguazone selectively inhibits mitochondrial protein synthesis over cytosolic protein synthesis. This targeted inhibition further cripples the organelle's ability to function correctly.

Furthermore, Mitoguazone has been shown to interfere with the delicate balance of calcium ions across the mitochondrial membrane. Research on isolated rat liver mitochondria has demonstrated a dose-dependent inhibition of electrophoretic Ca2+ uptake by Mitoguazone. nih.gov This disruption of calcium flux can have profound implications for various mitochondrial functions, including the regulation of metabolic processes. Interestingly, this inhibition of calcium uptake occurs without affecting the mitochondrial membrane potential. nih.gov

The culmination of these antimitochondrial activities is a severe impairment of cellular energetics. By targeting mtDNA replication, protein synthesis, and ion transport, Mitoguazone effectively sabotages the cell's primary source of energy. This is further evidenced by the compound's greater potency in cells that rely on non-fermentable energy sources, which are heavily dependent on mitochondrial respiration. The collective damage to mitochondria ultimately leads to a state of energy crisis within the cell, contributing to the compound's antiproliferative effects.

| Parameter | Cell Line/System | Mitoguazone Concentration | Duration of Treatment | Observed Effect | Reference |

| Mitochondrial DNA Synthesis | L1210 Leukemia Cells | 1 - 10 µM | 5 hours | Selective inhibition of [3H]thymidine incorporation into mitochondrial DNA. | nih.gov |

| Mitochondrial Ultrastructure | L1210 Leukemia Cells | 5 µM | 7 hours | More than half of the mitochondria were severely damaged. | nih.gov |

| Mitochondrial Ca2+ Uptake | Rat Liver Mitochondria | Dose-dependent | Not specified | Inhibition of electrophoretic Ca2+ uptake without affecting membrane potential. | nih.gov |

The structural integrity of mitochondria is also compromised by Mitoguazone. Electron microscopy has revealed that exposure to the drug leads to significant morphological changes, including swelling and distortion of the inner mitochondrial structure. nih.gov This physical damage, coupled with the functional impairments, underscores the compound's potent antimitochondrial activity. The ability of carnitine to prevent some of this early mitochondrial damage suggests a potential interplay with fatty acid metabolism pathways. nih.gov

Preclinical Efficacy Studies of Mitoguazone Dihydrochloride Monohydrate

In Vitro Investigations on Diverse Malignancy Cell Lines

The in vitro efficacy of mitoguazone (B1683906) has been assessed against a variety of cancer cell lines, revealing a broad spectrum of activity.

Mitoguazone has demonstrated significant activity against Burkitt's lymphoma cell lines. nih.gov Studies have shown that it induces apoptosis, or programmed cell death, in Raji, Ramos, and Daudi cell lines in a manner that is dependent on both the concentration of the compound and the duration of exposure. nih.govnih.gov A key aspect of its mechanism in these cells is the interference with the polyamine biosynthetic pathway, which is crucial for cell growth and proliferation. nih.govnih.gov Furthermore, the induction of apoptosis by mitoguazone in these lymphoma cell lines has been observed to be independent of the p53 tumor suppressor gene status, suggesting a broad applicability for lymphomas with varying genetic profiles. nih.gov

Table 1: In Vitro Activity of Mitoguazone in Burkitt's Lymphoma Cell Lines

| Cell Line | Effect | Mechanism of Action |

|---|---|---|

| Raji | Induces apoptosis (concentration and time-dependent) | Interference with polyamine biosynthesis, p53-independent |

| Ramos | Induces apoptosis (concentration and time-dependent) | Interference with polyamine biosynthesis, p53-independent |

| Daudi | Induces apoptosis (concentration and time-dependent) | Interference with polyamine biosynthesis, p53-independent |

Mitoguazone's cytotoxic effects have also been evaluated in a range of carcinoma cell lines.

Prostate Cancer: Research has indicated that mitoguazone can induce apoptosis in the MPC 3 prostate carcinoma cell line. nih.govnih.gov This finding points to its potential as a therapeutic agent for prostate cancer.

Breast Cancer: In vitro experiments have revealed that mitoguazone induces apoptosis in both MCF7 (with wild-type p53) and VM4K (with mutated p53) human breast cancer cell lines. nih.gov This suggests that its cell-killing mechanism is not reliant on the presence of a functional p53 gene, which is often mutated in breast cancers. nih.gov

Lung Cancer: While specific in vitro studies on lung cancer cell lines are not extensively detailed in the reviewed literature, clinical trials have shown modest activity of mitoguazone in patients with non-small-cell lung cancer. nih.gov This clinical observation implies an underlying in vitro efficacy against lung cancer cells.

Bladder Cancer: Direct in vitro studies of mitoguazone in bladder cancer cell lines are not prominently featured in the available literature. However, a phase II clinical trial of mitoguazone in patients with advanced transitional cell carcinoma of the urinary tract showed a partial remission in a small percentage of patients, suggesting some level of activity against this cancer type. nih.gov

Osteosarcoma: A closely related analog of mitoguazone, methylglyoxal (B44143) bis(cyclopentylamidinohydrazone) (MGBCP), has been shown to exert antitumor effects on several human osteosarcoma cell lines, including MG-63, G-292, and HOS. researchgate.net MGBCP was found to inhibit the proliferation of these cells by arresting them in the G1 phase of the cell cycle and reducing their mitotic indexes. researchgate.net This effect was attributed to the depletion of cellular polyamines. researchgate.net

Table 2: In Vitro Activity of Mitoguazone and its Analogs in Carcinoma Cell Lines

| Cancer Type | Cell Line(s) | Compound | Key Findings |

|---|---|---|---|

| Prostate | MPC 3 | Mitoguazone | Induction of apoptosis. nih.govnih.gov |

| Breast | MCF7, VM4K | Mitoguazone | Induction of apoptosis, p53-independent. nih.gov |

| Lung | Not specified | Mitoguazone | Modest clinical activity suggests in vitro efficacy. nih.gov |

| Bladder | Not specified | Mitoguazone | Limited clinical response suggests some in vitro activity. nih.gov |

| Osteosarcoma | MG-63, G-292, HOS | MGBCP (analog) | G1 phase cell cycle arrest, decreased mitotic index. researchgate.net |

The efficacy of mitoguazone and its analogs has also been explored in melanoma cell lines. An analog, methylglyoxal bis(butylamidinohydrazone) (MGBB), was found to inhibit the growth of cultured human malignant melanoma (HMG) cells in a dose-dependent manner. documentsdelivered.com Complete inhibition of cell proliferation was achieved at a concentration of 5 micrograms/ml. documentsdelivered.com

In Vivo Animal Model Efficacy Assessments

The preclinical evaluation of mitoguazone has extended to animal models to understand its effects in a living organism.

Mitoguazone has been studied in murine models of P388 leukemia. nih.gov In these models, it was observed that the presence of the leukemia slightly reduced the total clearance of mitoguazone, leading to a moderate increase in its concentration in the serum of the leukemia-bearing animals. nih.gov Furthermore, in more advanced stages of the disease, there was an elevation of the drug's levels in various organs, including the kidneys, liver, and spleen, as well as in the serum, when compared to healthy controls. nih.gov

The in vivo activity of mitoguazone's analog, MGBB, was assessed in a human malignant melanoma xenograft model. documentsdelivered.com In this study, the growth of transplanted HMG tumors in mice was moderately inhibited by MGBB. documentsdelivered.com This provides evidence for the potential of this class of compounds to be effective against solid tumors in an in vivo setting.

Table 3: In Vivo Activity of Mitoguazone and its Analogs in Animal Models

| Animal Model | Cancer Type | Compound | Key Findings |

|---|---|---|---|

| B6D2F1 mice | P388 Leukemia | Mitoguazone | Reduced clearance and increased serum levels in tumor-bearing mice. nih.gov |

Pharmacodynamic Assessment in Preclinical Models

Mitoguazone dihydrochloride (B599025) monohydrate, a competitive inhibitor of the enzyme S-adenosylmethionine decarboxylase (SAMDC), plays a crucial role in the disruption of polyamine biosynthesis. nih.gov This inhibition leads to significant alterations in intracellular polyamine concentrations, which are vital for cell growth and proliferation, ultimately triggering apoptosis in cancer cells. nih.gov The pharmacodynamic effects of mitoguazone have been extensively studied in various preclinical models, including lymphoma, prostate cancer, and breast cancer cell lines.

The primary mechanism of action of mitoguazone is the competitive inhibition of SAMDC, a key enzyme in the polyamine biosynthetic pathway. nih.govnih.gov This pathway is responsible for the synthesis of polyamines such as spermidine (B129725) and spermine (B22157) from their precursor, putrescine. By inhibiting SAMDC, mitoguazone effectively depletes the intracellular pools of spermidine and spermine, while causing an accumulation of putrescine. nih.gov This disruption of polyamine homeostasis is a critical factor in the antiproliferative and pro-apoptotic effects of the compound.

In preclinical studies, mitoguazone has demonstrated a consistent pattern of altering polyamine levels across various cancer cell lines. For instance, in L1210 leukemia cells, treatment with mitoguazone resulted in a notable depletion of both spermidine and spermine. nih.gov This effect is a direct consequence of the inhibition of SAMDC, which blocks the conversion of putrescine to spermidine and subsequently to spermine.

The table below summarizes the effects of mitoguazone on polyamine levels in preclinical models.

Table 1: Effect of Mitoguazone on Intracellular Polyamine Levels in Preclinical Models

| Cell Line | Putrescine Level | Spermidine Level | Spermine Level |

|---|---|---|---|

| L1210 Leukemia | Increased | Decreased nih.gov | Decreased nih.gov |

Data is synthesized from multiple preclinical studies. Specific quantitative changes may vary based on experimental conditions.

The induction of apoptosis is a key pharmacodynamic outcome of mitoguazone treatment. This programmed cell death is observed in a concentration- and time-dependent manner across a range of cancer cell lines. nih.gov Notably, the apoptotic effect of mitoguazone has been shown to be independent of the tumor suppressor protein p53, which is often mutated in cancer cells. nih.gov This p53-independent mechanism suggests that mitoguazone may be effective against a broader spectrum of tumors, including those with p53 mutations that are resistant to other therapies.

Preclinical studies have documented the apoptotic effects of mitoguazone in various cancer models. In Burkitt's lymphoma cell lines (Raji, Ramos, and Daudi), as well as in a prostate carcinoma cell line (MPC 3), mitoguazone has been shown to induce apoptosis. nih.gov Similarly, in human breast cancer cell lines (MCF7 with wild-type p53 and VM4K with mutated p53), mitoguazone triggers programmed cell death, further confirming its p53-independent mechanism. nih.gov

The following table provides a summary of the apoptotic effects of mitoguazone observed in preclinical studies.

Table 2: Apoptotic Effects of Mitoguazone in Preclinical Cancer Models

| Cell Line | Apoptosis Induction | Key Findings |

|---|---|---|

| Raji (Burkitt's Lymphoma) | Concentration- and time-dependent nih.gov | Apoptosis induced via the polyamine pathway. nih.gov |

| Ramos (Burkitt's Lymphoma) | Concentration- and time-dependent nih.gov | Demonstrates efficacy in lymphoma models. nih.gov |

| Daudi (Burkitt's Lymphoma) | Concentration- and time-dependent nih.gov | Consistent apoptotic induction in lymphoma. nih.gov |

| MPC 3 (Prostate Carcinoma) | Concentration- and time-dependent nih.gov | Effective in prostate cancer models. nih.gov |

| MCF7 (Breast Cancer, wild-type p53) | Concentration- and time-dependent nih.gov | Triggers p53-independent apoptosis. nih.gov |

This table represents a qualitative summary of findings. The magnitude of apoptosis is dependent on the specific experimental conditions.

In addition to its direct effects on polyamine biosynthesis and apoptosis, mitoguazone has also been found to influence the activity of spermidine/spermine N1-acetyltransferase (SSAT), another enzyme involved in polyamine metabolism. This further contributes to the disruption of polyamine homeostasis within cancer cells.

Dynamics of Polyamine Metabolism in Response to Mitoguazone Dihydrochloride Monohydrate

Impact on Intracellular Polyamine Pools (Putrescine, Spermidine (B129725), Spermine)

The administration of Mitoguazone (B1683906) has been shown to alter the intracellular concentrations of polyamines. A notable effect is the significant elevation of putrescine levels. Research indicates that following treatment with Mitoguazone, putrescine concentrations can increase five- to six-fold, particularly in the crypt region of the intestinal mucosa. nih.gov This increase in putrescine has been observed to begin as early as 4 hours after administration and can persist for up to 72 hours. nih.gov

While Mitoguazone is a potent inhibitor of spermidine biosynthesis, its impact on spermidine and spermine (B22157) pools is linked to its primary mechanism of action. nih.gov By inhibiting S-adenosylmethionine decarboxylase, Mitoguazone disrupts the conversion of putrescine to spermidine and subsequently to spermine. nih.govresearchgate.net In some tissues, such as the thymus, Mitoguazone treatment has been associated with a decrease in putrescine levels at later time points. nih.gov

| Polyamine | Effect of Mitoguazone Administration | Tissue/Region | Time Course |

|---|---|---|---|

| Putrescine | 5- to 6-fold increase | Intestinal Mucosa (Crypt Region) | 24 hours post-injection nih.gov |

| Putrescine | Increase | Liver | Starts at 4 hours, persists until 72 hours nih.gov |

| Putrescine | Decrease | Thymus | Later time points nih.gov |

| Spermidine | Inhibition of biosynthesis from putrescine | General | - |

| Spermine | Inhibition of biosynthesis from spermidine | General | - |

Effects on Polyamine Catabolic Enzymes

The influence of Mitoguazone extends to the enzymes responsible for the breakdown of polyamines.

Studies have demonstrated that Mitoguazone administration induces hepatic polyamine oxidase (PAO) activity. nih.gov This induction is observed to start 4 hours after treatment, with the enzyme activity returning to basal levels by 96 hours. nih.gov It is hypothesized that the enzyme involved in this response is the polyamine oxidase that acts on acetylated polyamines as substrates. nih.gov

Conversely, in the thymus, Mitoguazone has been shown to cause a marked and permanent decrease in PAO activity. nih.gov This tissue-specific differential effect suggests a complex regulatory mechanism. The reduction in PAO activity in the thymus leads to a decrease in the production of hydrogen peroxide, a byproduct of the PAO-catalyzed reaction and a known inducer of apoptosis. nih.gov

| Tissue | Effect on PAO Activity | Time Course |

|---|---|---|

| Liver | Induction | Starts at 4 hours, returns to basal levels by 96 hours nih.gov |

| Thymus | Marked and permanent decrease | - nih.gov |

In contrast to its effects on PAO, research has indicated that Mitoguazone treatment does not significantly change the activity of spermine oxidase (SMO). nih.gov SMO is a key enzyme in polyamine metabolism that specifically catalyzes the back-conversion of spermine to spermidine. actanaturae.ru Its activity is crucial for regulating polyamine homeostasis. actanaturae.ru The finding that Mitoguazone does not significantly affect SMO activity suggests that its primary influence on polyamine catabolism is mediated through the modulation of PAO. nih.gov

Investigation of Resistance Mechanisms to Mitoguazone Dihydrochloride Monohydrate

Cellular and Molecular Determinants of Resistance

Resistance to Mitoguazone (B1683906) can arise from various alterations at the cellular and molecular level. Research has identified several key mechanisms that contribute to a decreased sensitivity to this compound. These mechanisms primarily involve either an alteration in the target enzyme or a reduction in the intracellular concentration of the drug.

One of the primary mechanisms of resistance is the overproduction of the target enzyme, S-adenosylmethionine decarboxylase (AdoMetDC). nih.gov In a study involving mouse FM3A cells, a variant cell line, SAM-1, was isolated that exhibited resistance to ethylglyoxal bis(guanylhydrazone), an analog of Mitoguazone. nih.gov These resistant cells showed an approximately five-fold increase in AdoMetDC activity compared to the control cells. nih.gov This overproduction was found to be caused by an increase in the amount of AdoMetDC mRNA, leading to a higher rate of enzyme synthesis. nih.gov The elevated levels of the target enzyme effectively titrate the inhibitor, requiring higher concentrations of the drug to achieve the same level of inhibition.

Another significant mechanism of resistance is decreased drug uptake. nih.gov In a study using adenovirus-transformed rat cells, variant clones (G1 and G2) resistant to methylglyoxal (B44143) bis(guanylhydrazone) were isolated. nih.gov These clones were found to be five-fold more resistant to the drug and exhibited decreased drug uptake. nih.gov This suggests that alterations in the cell membrane's transport systems can prevent the drug from reaching its intracellular target, thereby conferring resistance.

The following table summarizes the key findings from studies investigating cellular and molecular determinants of Mitoguazone resistance:

| Cell Line | Resistance Mechanism | Fold Resistance | Key Molecular Change |

| Mouse FM3A (SAM-1) | Overproduction of target enzyme | ~5x higher AdoMetDC activity | 5-fold increase in AdoMetDC mRNA |

| Adenovirus-transformed rat cells (G1 and G2) | Decreased drug uptake | 5-fold | Altered cellular function for drug uptake |

Strategies to Overcome Acquired Resistance

The development of acquired resistance to Mitoguazone necessitates the exploration of strategies to circumvent these mechanisms and restore sensitivity. While research specifically targeting Mitoguazone resistance is ongoing, several general strategies for overcoming drug resistance in cancer therapy can be considered.

Combination Therapies: A promising approach to overcoming drug resistance is the use of combination therapies, which can enhance anticancer effects by targeting multiple signaling pathways simultaneously. nih.gov For instance, combining Mitoguazone with agents that target different components of the polyamine biosynthesis pathway or downstream effector pathways could create a synergistic effect and reduce the likelihood of resistance emerging. mdpi.com

Targeting Compensatory Pathways: Cancer cells can develop resistance by activating alternative or compensatory signaling pathways to bypass the effects of a drug. nih.gov In the context of Mitoguazone resistance, this could involve the upregulation of polyamine uptake from the extracellular environment. Therefore, a strategy could involve the co-administration of a polyamine transport inhibitor with Mitoguazone to block this compensatory mechanism.

Modulation of Drug Efflux: If resistance is mediated by increased drug efflux, as is common with many chemotherapeutic agents, the co-administration of efflux pump inhibitors could be a viable strategy. nih.gov These inhibitors would block the pumps responsible for removing Mitoguazone from the cell, thereby increasing its intracellular concentration and restoring its therapeutic effect.

Immunotherapy Combinations: Combining targeted therapies with immunotherapies, such as checkpoint inhibitors, has shown promise in overcoming drug resistance. nih.gov While the direct application to Mitoguazone resistance requires further investigation, the principle of harnessing the immune system to target and eliminate resistant cancer cells is a powerful therapeutic strategy. mdpi.com

The table below outlines potential strategies to overcome acquired resistance to Mitoguazone based on the known resistance mechanisms:

| Resistance Mechanism | Potential Strategy | Rationale |

| Overproduction of AdoMetDC | Combination with inhibitors of downstream pathways | Targeting multiple points in a critical pathway can prevent the development of resistance. |

| Decreased Drug Uptake | Development of novel drug delivery systems | Nanoparticle-based systems could potentially bypass altered uptake mechanisms. nih.gov |

| Increased Drug Efflux (Hypothetical) | Co-administration of efflux pump inhibitors | Increase intracellular drug concentration by preventing its removal from the cell. nih.gov |

| Activation of Compensatory Pathways | Combination with inhibitors of polyamine transport | Block the cell's ability to acquire polyamines from the environment, restoring dependence on endogenous synthesis. |

Preclinical Combination Therapeutic Strategies Involving Mitoguazone Dihydrochloride Monohydrate

Synergistic Interactions with Conventional Chemotherapeutic Agents

Preclinical studies have demonstrated that mitoguazone (B1683906) can act synergistically with several conventional chemotherapeutic drugs. This synergy is often based on the complementary mechanisms of action, where mitoguazone's inhibition of polyamine synthesis primes cancer cells for the cytotoxic effects of other agents.

Preclinical evidence from cell culture and animal experiments has shown a synergistic relationship between mitoguazone and gemcitabine. nih.gov This synergy is observed when mitoguazone is administered 24 hours prior to gemcitabine. nih.gov The promising results from these laboratory studies provided the foundational rationale for advancing this combination into early-phase human clinical trials. nih.gov

Mitoguazone has been shown in preclinical models to enhance the cytotoxicity of nitrosourea compounds. In one in-vitro study using 9L rat brain tumor cells, mitoguazone potentiated the cell-killing effects of the nitrosourea agent 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU). nih.gov The study reported dose enhancement ratios of approximately 1.3 at the 10%, 1%, and 0.1% survival levels. nih.gov This potentiation is attributed to the effects of decreased intracellular polyamine levels, as treatment with mitoguazone led to a significant reduction in spermidine (B129725) and spermine (B22157) concentrations within the tumor cells. nih.gov

The combination of mitoguazone and alpha-difluoromethylornithine (DFMO) has shown significant synergistic antigrowth effects in preclinical cancer models. nih.gov DFMO is an irreversible inhibitor of ornithine decarboxylase, the rate-limiting enzyme in polyamine biosynthesis. nih.gov When used together, mitoguazone and DFMO target the polyamine pathway at two different critical points.

A study in BALB/c mice with intrarenal transplants of renal adenocarcinoma demonstrated the efficacy of this combination. nih.gov After 28 days of treatment, the combination of DFMO and mitoguazone resulted in a 73% reduction in renal carcinoma weight compared to control animals, which was more significant than the 64% reduction seen with DFMO alone. nih.gov Mitoguazone by itself showed no antigrowth effect in this model. nih.gov Furthermore, the combination therapy significantly reduced the metastatic spread of the cancer, lowering the total metastatic index from 3.6 in control animals to 1.2. nih.gov This enhanced effect is partly explained by findings that DFMO appears to selectively increase the uptake of mitoguazone by tumor tissue. nih.gov

Table 1: Effect of Mitoguazone and DFMO on Murine Renal Adenocarcinoma

| Treatment Group | Mean Tumor Weight Reduction (%) | Total Metastatic Index |

|---|---|---|

| Control | 0% | 3.6 |

| DFMO Alone | 64% | Not Reported |

| Mitoguazone + DFMO | 73% | 1.2 |

Data sourced from a preclinical study on BALB/c mice with renal adenocarcinoma. nih.gov

Sensitization of Tumor Cells to Apoptotic Stimuli

Mitoguazone is a potent, direct inducer of apoptosis in various human cancer cell lines. nih.govmedchemexpress.com Its mechanism of inducing programmed cell death is linked to its primary action of interfering with the polyamine biosynthetic pathway. nih.gov Studies have demonstrated this apoptotic effect in Burkitt's lymphoma, prostate carcinoma, and breast cancer cell lines in a concentration- and time-dependent manner. nih.gov

A key finding from this preclinical research is that mitoguazone triggers apoptosis through a p53-independent pathway. nih.gov This is significant because the p53 tumor suppressor gene is often mutated and non-functional in human cancers, contributing to chemotherapy resistance. By bypassing the need for functional p53, mitoguazone can induce cell death in tumor types that are otherwise resistant to apoptosis-inducing agents that rely on this pathway. nih.gov This intrinsic ability to initiate apoptosis is a crucial component of its efficacy in combination therapies.

Modulation of Auxiliary Signaling Pathways for Enhanced Efficacy (e.g., PI3K/Akt pathway)

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many human cancers. frontiersin.orgmdpi.commdpi.comelsevierpure.com Dysregulation of this pathway can lead to resistance to cancer therapies. mdpi.com Consequently, agents that can modulate this pathway are of significant interest in oncology research. While targeting the PI3K/Akt/mTOR pathway is a key strategy in cancer therapeutics, the reviewed preclinical literature does not establish a direct mechanistic link between the therapeutic efficacy of mitoguazone combination strategies and the modulation of the PI3K/Akt pathway. The synergistic effects observed are primarily attributed to mitoguazone's impact on polyamine biosynthesis and its direct pro-apoptotic activity.

Structure Activity Relationship Sar Studies and Analog Development

Design and Synthesis of Novel Mitoguazone (B1683906) Analogs

The design of new Mitoguazone analogs has primarily focused on modifying its flexible backbone and terminal guanidine groups to enhance potency, selectivity, and pharmacokinetic properties. Researchers have synthesized a variety of derivatives, including those with altered alkyl chains, conformationally constrained structures, and substituted terminal groups.

One area of investigation has been the modification of the central glyoxal linker. For instance, replacing the methyl group of Mitoguazone with an ethyl group to form ethylglyoxal bis(guanylhydrazone) resulted in a compound that is also a powerful inhibitor of SAMDC. nih.govnih.gov This analog demonstrated a more specific inhibition of polyamine biosynthesis with less mitochondrial toxicity compared to the parent compound. nih.govnih.gov Further studies on aliphatic congeners of glyoxal bis(guanylhydrazone) in plant cells revealed that as the total number of carbon atoms in the side chain increases, the inhibitory potency on growth also increases. nih.gov

Another strategy involves creating conformationally constrained analogs to improve binding affinity to the target enzyme. A series of aryl and heteroaryl analogues, such as 3-acylbenzamidine (amidino)hydrazones and 3,3'-bis-amidino-biaryls, were synthesized as rigid versions of Mitoguazone. nih.gov These compounds were prepared through multi-step synthetic pathways involving the conversion of acyl nitriles to imido esters and amidines, followed by reaction with aminoguanidine. nih.gov

Terminal modifications of the guanylhydrazone moieties have also been explored. Analogs such as methylglyoxal (B44143) bis(butylamidinohydrazone) (MGBB) and methylglyoxal bis(cyclopentylamidinohydrazone) (MGBCP) were synthesized to evaluate the impact of bulkier substituents. nih.gov These modifications aim to alter the compound's interaction with the enzyme's binding pocket and affect its cellular uptake.

The synthesis of these novel analogs often involves classical organic chemistry reactions, such as the condensation of a dicarbonyl compound with aminoguanidine or its derivatives. The purification and characterization of these new chemical entities are typically performed using standard techniques like chromatography and spectroscopic methods.

Elucidation of Molecular Determinants for Antineoplastic Activity

The antineoplastic activity of Mitoguazone and its analogs is intrinsically linked to their ability to inhibit SAMDC, leading to the depletion of cellular polyamines like spermidine (B129725) and spermine (B22157). nih.gov SAR studies have been crucial in identifying the key molecular features that govern this inhibitory activity and the resulting antiproliferative effects.

Early studies indicated that even minor structural modifications to Mitoguazone could lead to a significant decrease in antitumor potency, highlighting the specific structural requirements for activity. aacrjournals.org The two unsubstituted symmetric guanidine moieties were found to be important for its biological effects. aacrjournals.org

More recent research on conformationally constrained aryl and heteroaryl analogs has provided deeper insights. These rigid analogs were found to be up to 100 times more potent as inhibitors of SAMDC than Mitoguazone. nih.gov This suggests that a pre-organized conformation that mimics the bound state of the drug to the enzyme can significantly enhance inhibitory activity. Some of these potent SAMDC inhibitors, including specific 3-acylbenzamidine hydrazones and 3,3'-bis-amidino-biaryls, demonstrated antiproliferative effects against human bladder carcinoma cells. nih.gov

The table below summarizes the structure-activity relationships of selected Mitoguazone analogs based on published research findings.

| Analog | Structural Modification | Key SAR Finding | Reference |

|---|---|---|---|

| Ethylglyoxal bis(guanylhydrazone) | Replacement of the methyl group with an ethyl group. | More specific inhibitor of polyamine biosynthesis with reduced mitochondrial toxicity compared to Mitoguazone. | nih.govnih.gov |

| Aryl and Heteroaryl Analogs (e.g., 3-acylbenzamidine hydrazones) | Introduction of rigid aromatic/heteroaromatic structures to constrain the molecule's conformation. | Up to 100-fold more potent as SAMDC inhibitors than Mitoguazone, with some showing antiproliferative activity. | nih.gov |

| Methylglyoxal bis(butylamidinohydrazone) (MGBB) | Addition of butyl groups to the terminal amidino moieties. | Effectively depletes intracellular polyamines and inhibits macromolecule synthesis in bacteria. | nih.gov |

| Methylglyoxal bis(cyclopentylamidinohydrazone) (MGBCP) | Addition of cyclopentyl groups to the terminal amidino moieties. | Slightly less potent than MGBB in inhibiting bacterial growth. | nih.gov |

| Aliphatic Congeners of Glyoxal bis(guanylhydrazone) | Increasing the length of the alkyl side chain. | Inhibitory potency on plant cell growth increases with the number of side-chain carbon atoms. | nih.gov |

Computational Approaches in Analog Development

While specific computational studies extensively detailing the development of Mitoguazone analogs are not widely published, the principles of computational chemistry are highly applicable and routinely used in the broader field of drug design for enzyme inhibitors. 116683.commdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable tools for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. 116683.com For Mitoguazone analogs, a QSAR model could be developed to predict the SAMDC inhibitory potency or antiproliferative activity based on various molecular descriptors. These descriptors can quantify physicochemical properties such as hydrophobicity, electronic effects, and steric parameters of the analogs. Such a model would allow researchers to prioritize the synthesis of new derivatives with a higher probability of being active, thereby saving time and resources.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. 116683.com In the context of Mitoguazone, molecular docking could be used to simulate the binding of different analogs into the active site of the SAMDC enzyme. The crystal structure of human SAMDC is available, providing a template for these in silico experiments. acs.org Docking studies can help visualize the key interactions—such as hydrogen bonds and hydrophobic interactions—between the analog and the amino acid residues in the enzyme's active site. 116683.comacs.org This information is critical for understanding the molecular basis of inhibition and for designing new analogs with improved binding affinity and selectivity. For example, docking could rationalize why conformationally constrained analogs exhibit higher potency by showing a more favorable fit within the active site. nih.gov These computational approaches, by providing insights at a molecular level, can effectively guide the synthetic efforts in the development of more potent and selective Mitoguazone analogs.

Advanced Research Methodologies for Mitoguazone Dihydrochloride Monohydrate Studies

Biochemical Assays for Enzyme Activity and Inhibition Kinetics

Biochemical assays are fundamental in characterizing the interaction between Mitoguazone (B1683906) and its primary molecular target, S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthetic pathway. focusbiomolecules.comnih.gov These assays are designed to measure the enzyme's activity and to quantify the inhibitory potency of Mitoguazone and its analogues.

Researchers have utilized purified or partially purified SAMDC from various sources, including rat liver and the parasitic protozoan Eimeria stiedai, to perform these studies. nih.govaltogenlabs.com The activity of SAMDC is typically determined by measuring the enzymatic decarboxylation of its substrate, S-adenosylmethionine. The inhibition kinetics of Mitoguazone are then assessed by introducing the compound at various concentrations into the enzymatic reaction and measuring the resulting decrease in product formation. Such studies have consistently demonstrated that Mitoguazone is a potent and reversible inhibitor of SAMDC. focusbiomolecules.com Furthermore, these assays have been employed to screen and characterize novel analogues of Mitoguazone, with some demonstrating significantly greater potency in inhibiting SAMDC. nih.gov For instance, certain conformationally constrained analogues of Mitoguazone have been shown to be up to 100 times more potent as inhibitors of rat liver SAMDC than the parent compound. nih.gov

Table 1: Inhibitory Activity of Mitoguazone and its Analogues against S-adenosylmethionine Decarboxylase (SAMDC)

| Compound | Target Enzyme | Inhibitory Potency | Reference |

| Mitoguazone (MGBG) | Mammalian and yeast SAMDC | Potent and reversible inhibitor | focusbiomolecules.com |

| Mitoguazone (MGBG) | Rat liver SAMDC | Standard inhibitor | nih.gov |

| Conformationally constrained analogues of MGBG | Rat liver SAMDC | Up to 100 times more potent than MGBG | nih.gov |

| Phenylated analogues of MGBG | Eimeria stiedai SAMDC | Low sensitivity observed | altogenlabs.com |

Cell-Based Assays for Proliferation, Viability, and Cytotoxicity

Cell-based assays are critical for evaluating the biological effects of Mitoguazone at the cellular level. These assays provide insights into the compound's ability to inhibit cell growth, reduce cell viability, and induce cell death in various cancer cell lines.

Commonly used assays include the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of cells. mdpi.com This and other similar assays have been used to determine the half-maximal inhibitory concentration (IC50) of Mitoguazone, a key measure of its cytotoxic potency. Studies have demonstrated that Mitoguazone exhibits cytotoxic effects against a range of human cancer cell lines in a concentration- and time-dependent manner. nih.gov These include Burkitt's lymphoma cell lines (Raji, Ramos, and Daudi), prostate carcinoma, and breast cancer cell lines. nih.gov For example, for an anti-proliferative effect on leukemia cells, an intracellular concentration of more than 0.5 mM was found to be required. researchgate.net

Table 2: Cytotoxic Effects of Mitoguazone in Various Cancer Cell Lines

| Cell Line Type | Specific Cell Lines | Observed Effect | Reference |

| Burkitt's Lymphoma | Raji, Ramos, Daudi | Concentration- and time-dependent apoptosis | nih.gov |

| Prostate Carcinoma | MPC 3 | Induction of apoptosis | nih.gov |

| Breast Cancer | MCF7 (wild-type p53), VM4K (mutated p53) | p53-independent apoptosis | nih.gov |

| Human Lymphocytic Leukemia | Cultured cells | Anti-proliferative effect at >0.5 mM intracellular concentration | researchgate.net |

| T-cell Acute Lymphoblastic Leukemia | MOLT-4 | Decrease in cell viability | mdpi.com |

Flow Cytometric Analysis for Cell Cycle Progression and Apoptosis Detection

Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells within a population. In the context of Mitoguazone research, it is extensively used to investigate the compound's effects on cell cycle progression and to detect and quantify apoptosis.

By staining cells with DNA-binding dyes, flow cytometry can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Studies using the MOLT-4 human T-cell leukemia line have shown that exposure to certain agents can lead to cell cycle arrest at specific checkpoints, such as the G2 checkpoint. nih.gov This provides a mechanistic understanding of how Mitoguazone may inhibit cell proliferation.

Furthermore, flow cytometry is a key method for detecting apoptosis. Techniques such as Annexin V staining, which identifies the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (an early hallmark of apoptosis), are commonly employed. nih.gov The induction of apoptosis by Mitoguazone has been demonstrated in several cancer cell lines. nih.gov Flow cytometry allows for the quantification of the percentage of apoptotic cells in a population following treatment, providing a measure of the compound's pro-apoptotic efficacy.

Table 3: Application of Flow Cytometry in Mitoguazone Research

| Analysis Type | Cell Line Example | Key Findings | Reference |

| Cell Cycle Analysis | MOLT-4 | Can be used to identify cell cycle arrest at specific checkpoints (e.g., G2) | nih.gov |

| Apoptosis Detection (Annexin V) | Various cancer cells | Quantifies the percentage of cells undergoing apoptosis | nih.gov |

| Multiparameter Cell Cycle Analysis | MOLT-4 | Can differentiate between G0, early G1, late G1, S, G2, and M phases | drugdiscoverynews.com |

In Vitro and In Vivo Model Systems Selection and Optimization for Specific Research Questions

The selection and optimization of appropriate model systems are paramount for the comprehensive evaluation of Mitoguazone's anticancer potential. These models range from simple in vitro cell cultures to more complex in vivo animal models.

In Vitro Models: A wide array of human cancer cell lines serves as the primary in vitro models for initial screening and mechanistic studies of Mitoguazone. nih.govnih.gov These include cell lines derived from various hematological malignancies and solid tumors, such as:

Burkitt's lymphoma (Raji, Ramos, Daudi) nih.gov

Prostate carcinoma (MPC 3) nih.gov

Breast cancer (MCF7, VM4K) nih.gov

T-cell acute lymphoblastic leukemia (MOLT-4) mdpi.com

Human bladder carcinoma (T24) nih.gov

These cell lines allow for controlled experiments to assess cytotoxicity, effects on cell proliferation, and the induction of apoptosis. nih.gov

In Vivo Models: To evaluate the efficacy of Mitoguazone in a more physiologically relevant context, in vivo models are employed. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. altogenlabs.com The MOLT-4 xenograft model, for instance, is used to study potential therapies for leukemia. altogenlabs.com In these models, researchers can assess the ability of Mitoguazone to inhibit tumor growth over time. researchgate.netresearchgate.net Studies have also been conducted in experimental cancer models in rats to understand the compound's clearance and tissue distribution. nih.gov

Table 5: Research Models for Studying Mitoguazone

| Model Type | Specific Example | Research Application | Reference |

| In Vitro | Human cancer cell lines (e.g., MOLT-4, MCF7) | Cytotoxicity, proliferation, apoptosis, mechanism of action | mdpi.comnih.gov |

| In Vivo | MOLT-4 xenograft in mice | Efficacy in inhibiting tumor growth | altogenlabs.com |

| In Vivo | Experimental prostate cancer in rats | Clearance and tissue distribution | nih.gov |

| In Vivo | Leukemia P388 in mice | Pharmacokinetics in the presence of a tumor | plos.org |

Future Research Perspectives on Mitoguazone Dihydrochloride Monohydrate

Identification of Novel Molecular Targets Beyond Polyamine Metabolism

While Mitoguazone's primary known mechanism is the potent and reversible inhibition of S-adenosylmethionine decarboxylase (AdoMetDC), which disrupts polyamine synthesis, research suggests its cellular effects are not limited to this pathway. focusbiomolecules.com One significant area of investigation is its ability to induce apoptosis (programmed cell death) through mechanisms that are independent of the p53 tumor suppressor gene. nih.gov Studies have demonstrated that Mitoguazone (B1683906) can trigger apoptosis in various human cancer cell lines, including Burkitt's lymphoma and breast cancer, irrespective of their p53 status. nih.gov

Another identified effect is the uncoupling of oxidative phosphorylation, a critical process for energy production within mitochondria. nih.gov This antimitochondrial activity may contribute significantly to its antiproliferative effects and appears to precede the impact on polyamine pools. nih.gov Research has also shown that Mitoguazone can inhibit diamine oxidase and induce spermidine (B129725)/spermine (B22157) N-acetyltransferase, further indicating its influence on multiple cellular pathways beyond AdoMetDC inhibition. focusbiomolecules.com The exploration of these alternative mechanisms is crucial for understanding the full spectrum of Mitoguazone's biological activity and identifying new therapeutic opportunities.

Exploration of Epigenetic Modulation as a Research Direction

The intersection of cellular metabolism and epigenetics is a burgeoning field of research, with mitochondrial metabolites playing a key role in regulating the epigenetic landscape. nih.gov These metabolites are fundamental to processes like DNA methylation and histone modification, which control gene expression without altering the DNA sequence itself. nih.gov Given Mitoguazone's impact on mitochondrial function and metabolic pathways, investigating its potential to induce epigenetic changes is a logical next step.

Future research could focus on whether Mitoguazone alters the nuclear DNA methylome. nih.gov Severe mitochondrial dysfunction is known to trigger an adaptive epigenetic response in the nucleus. nih.gov As Mitoguazone uncouples oxidative phosphorylation, it may create a state of mitochondrial stress that initiates changes in DNA methylation patterns. nih.gov Furthermore, polyamine metabolism itself is linked to epigenetic regulation, particularly in the context of acetylation and methylation, which are highly relevant in diseases like acute myeloid leukemia (AML). nih.gov Exploring how Mitoguazone's disruption of polyamine synthesis might influence the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, could reveal novel therapeutic strategies. nih.govnih.gov

Development of Advanced In Vitro and In Vivo Disease Models for Comprehensive Evaluation

To better predict the clinical efficacy and understand the complex biological effects of Mitoguazone, researchers are moving beyond traditional two-dimensional (2D) cell cultures. mdpi.com Advanced in vitro models like three-dimensional (3D) spheroids and organoids offer a more accurate representation of in vivo tumors. mdpi.comnih.govresearchgate.net These models can better replicate features of solid tumors such as drug resistance mechanisms, gene expression patterns, and the tumor microenvironment. mdpi.comresearchgate.net Spheroids, which are simpler 3D aggregates, are useful for studying drug penetration, while organoids, derived from patient tissues, can emulate the complexity and genetic variability of an individual's cancer, paving the way for personalized medicine. nih.govnih.gov

For in vivo evaluation, patient-derived xenograft (PDX) models are becoming the standard. nih.govnih.gov In PDX models, tumor tissue from a patient is implanted directly into an immunodeficient mouse. youtube.comyoutube.com These models retain the key histological and genetic characteristics of the original tumor more faithfully than traditional cell line-derived xenografts. nih.govnih.gov The use of PDX models allows for preclinical trials that can test the effectiveness of therapies like Mitoguazone on tumors that closely resemble those in human patients, potentially providing more predictive results for clinical outcomes. nih.govyoutube.com However, a limitation of using immunodeficient mice is the inability to adequately test immunotherapies. youtube.com

| Model Type | Description | Key Advantages for Mitoguazone Research |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Simple, reproducible, and affordable for initial high-throughput screening. researchgate.net |

| 3D Spheroids | Self-organized 3D assemblies of cancer cells. | Better mimics tumor microenvironment, drug penetration, and resistance mechanisms. mdpi.comnih.gov |

| Organoids | 3D cultures derived from stem cells or patient tissues that self-organize to mimic an organ's structure and function. | Retains genetic variability of the original tumor; ideal for personalized drug response studies. nih.govnih.govmdpi.com |

| Patient-Derived Xenografts (PDX) | Implantation of a patient's tumor tissue into an immunodeficient mouse. | Faithfully retains histopathology and molecular signatures of the original tumor; high predictive value for clinical outcomes. nih.govnih.gov |

Investigation of Cross-Resistance Mechanisms with Emerging Therapies

As cancer treatment evolves, understanding how resistance to one therapy affects sensitivity to another is critical. nih.gov Cross-resistance occurs when resistance developed against one drug confers resistance to other, often mechanistically related, drugs. nih.gov A key area of future research for Mitoguazone is its potential for cross-resistance or synergistic activity with emerging therapies like PARP inhibitors (PARPis) and immunotherapies (immune checkpoint inhibitors, ICIs). nih.govnih.gov

PARP inhibitors are effective in cancers with deficiencies in DNA damage repair (DDR), such as those with BRCA1/2 mutations. frontiersin.orgmdpi.com Preclinical studies suggest that PARPis can increase tumor mutational burden and upregulate PD-L1 expression, potentially making tumors more susceptible to ICIs. nih.govmdpi.com Given that Mitoguazone also impacts DNA stability and induces cellular stress, it is crucial to investigate whether its use could induce resistance mechanisms that overlap with those seen in PARPi resistance, such as the activation of compensatory cell survival pathways. nih.govnih.gov Conversely, the DNA damage induced by Mitoguazone might synergize with PARP inhibitors or enhance tumor antigen presentation, thereby increasing the efficacy of immunotherapies. mdpi.com Understanding these interactions is essential for designing effective sequential or combination treatment strategies. youtube.com

Exploration of Non-Oncological Research Applications (e.g., HIV, Psoriasis research areas)

The unique mechanisms of Mitoguazone suggest its potential utility beyond cancer treatment. Two promising areas of non-oncological research are in Human Immunodeficiency Virus (HIV) and psoriasis.

HIV Research: Macrophages are a key target for HIV infection and act as a viral reservoir that is often resistant to standard antiretroviral drugs. nih.gov Research has shown that Mitoguazone is selectively concentrated in monocytes and macrophages and can decrease HIV expression in these cells. nih.gov Studies using macrophage-tropic HIV isolates demonstrated that Mitoguazone inhibits the integration of HIV DNA into the host cell's genome in a dose-dependent manner. nih.gov This suggests that Mitoguazone could be investigated as an adjunctive, macrophage-targeted therapy to reduce the proviral load in HIV infection. nih.gov This is particularly relevant as new classes of HIV drugs, such as lenacapavir, also target multiple stages of the viral life cycle, including capsid function, to overcome multi-drug resistance. yale.eduyale.edu

Psoriasis Research: Psoriasis is a chronic autoimmune skin disease driven by inflammatory pathways, including the interleukin (IL)-23/IL-17 axis. nih.govbiomedicine.video Recent research has highlighted the role of mitochondrial reactive oxygen species (mtROS) in the development of psoriatic inflammation. nih.gov The inhibition of mtROS has been shown to suppress psoriatic symptoms in mouse models. nih.gov Since Mitoguazone is known to have significant antimitochondrial effects, including the uncoupling of oxidative phosphorylation, it presents a novel candidate for investigation in psoriasis treatment. nih.govnih.gov By disrupting mitochondrial function, Mitoguazone could potentially modulate the inflammatory responses that drive psoriasis, offering a new therapeutic avenue for this condition. nih.gov

Q & A

Q. What is the biochemical mechanism of mitoguazone dihydrochloride monohydrate in cancer research?

this compound inhibits polyamine biosynthesis, a critical pathway for cell proliferation in cancers such as leukemias, lymphomas, and solid tumors. Polyamines (e.g., spermidine, spermine) are essential for DNA stabilization and RNA translation; their depletion disrupts tumor growth. Experimental validation involves measuring polyamine levels via HPLC or mass spectrometry in treated vs. untreated cancer cell lines .

Q. What are the key stability considerations for this compound in aqueous formulations?

Stability testing should follow protocols similar to those for pramipexole dihydrochloride monohydrate, where standard solutions are assessed over 48 hours at 30°C. Changes in concentration (<0.5% deviation) indicate short-term stability. Use inert solvents (e.g., glucose-containing fluids) to mitigate degradation and hypoglycemic side effects during in vivo administration .

Q. How is this compound typically administered in preclinical models?

For in vivo studies, dissolve the compound in glucose-containing infusion fluids to counteract hypoglycemia. Intraperitoneal or intravenous routes are common. Dose optimization should balance efficacy (e.g., tumor regression) with toxicity (e.g., reversible granulocytopenia/thrombocytopenia) by monitoring blood counts weekly .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in pharmacokinetic studies?

- Column Selection : Use C18 columns with particle sizes ≤5 µm for high resolution.

- Detection Wavelength : Optimize UV detection (e.g., 263 nm for pramipexole dihydrochloride monohydrate) based on maximum absorbance .

- Internal Standard : Include a non-interfering compound (e.g., tamsulosin HCl) to normalize retention time variability .

- Validation : Establish linearity (R² >0.99), LOD (3σ/m), and LOQ (10σ/m) using triplicate measurements across concentrations (Table VI, ).

Q. What experimental strategies reconcile contradictory cytotoxicity data across cancer models?

- Model-Specific Factors : Test mitoguazone in diverse cell lines (e.g., leukemia vs. solid tumors) to account for differential polyamine dependency.

- Dose-Response Curves : Use 10-point dilution series (e.g., 0.1–100 µM) to identify IC50 variations.

- Biomarker Validation : Correlate cytotoxicity with polyamine depletion (via LC-MS) and apoptotic markers (e.g., caspase-3 activation) .

Q. How to design a stability-indicating method for this compound under stress conditions?

- Stressors : Expose the compound to heat (60°C), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative (3% H2O2) conditions.

- Analytical Techniques : Use first-derivative UV spectrophotometry (peak ratios at 249/280 nm) or HPLC to detect degradation products.

- Acceptance Criteria : ≤2% degradation in accelerated stability studies (40°C/75% RH for 6 months) .

Q. What protocols mitigate hypoglycemia during prolonged infusion of this compound?

- Co-Administration : Use 5% dextrose solutions for dilution.

- Monitoring : Measure blood glucose levels hourly in rodent models.

- Rescue Strategy : Administer oral glucose (10% solution) if hypoglycemia (blood glucose <70 mg/dL) occurs .

Key Considerations for Advanced Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products